

Technical Guide: 4-Chloro-3-(trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 4-Chloro-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1356661

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **4-Chloro-3-(trifluoromethoxy)benzonitrile**, including its chemical identity and available data. Due to the limited public information on this specific compound, this guide also presents a detailed analysis of the closely related and structurally similar compound, 4-Chloro-3-(trifluoromethyl)benzonitrile, for which extensive data is available. This comparative approach offers valuable insights into the potential properties and applications of **4-Chloro-3-(trifluoromethoxy)benzonitrile**.

4-Chloro-3-(trifluoromethoxy)benzonitrile: Core Data

4-Chloro-3-(trifluoromethoxy)benzonitrile is a substituted aromatic nitrile. Its IUPAC name is **4-Chloro-3-(trifluoromethoxy)benzonitrile**.^[1]

Table 1: Chemical Identity of **4-Chloro-3-(trifluoromethoxy)benzonitrile**

Identifier	Value
IUPAC Name	4-Chloro-3-(trifluoromethoxy)benzonitrile
CAS Number	886501-50-4[1][2]
Molecular Formula	C ₈ H ₃ ClF ₃ NO[1][2]
Molecular Weight	221.56 g/mol [2]
Synonyms	4-Chloro-3-(trifluoromethoxy)benzenecarbonitrile[1]

Currently, detailed experimental protocols, extensive quantitative data, and specific signaling pathway information for **4-Chloro-3-(trifluoromethoxy)benzonitrile** are not widely available in the public domain. The compound is listed as a research chemical by various suppliers.[1][2] It has also been mentioned within broader patent literature concerning heterobicyclic metalloprotease inhibitors, suggesting its potential utility as a building block in the synthesis of pharmacologically active molecules.

4-Chloro-3-(trifluoromethyl)benzonitrile: A Detailed Technical Profile

In contrast to the trifluoromethoxy analog, 4-Chloro-3-(trifluoromethyl)benzonitrile is a well-characterized compound with substantial data regarding its properties, synthesis, and applications. Given the structural similarity—the key difference being an oxygen atom linker in the trifluoromethoxy group—the data for this analog can serve as a valuable reference point.

Table 2: Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzonitrile

Property	Value
CAS Number	1735-54-2
Molecular Formula	C8H3ClF3N
Molecular Weight	205.56 g/mol
Appearance	White to almost white powder or crystal
Melting Point	63 - 68 °C
Boiling Point	100-105 °C at 11 mmHg
Purity	≥ 98% (GC)

Applications in Research and Development

4-Chloro-3-(trifluoromethyl)benzonitrile is a versatile intermediate in several key industrial and research sectors:

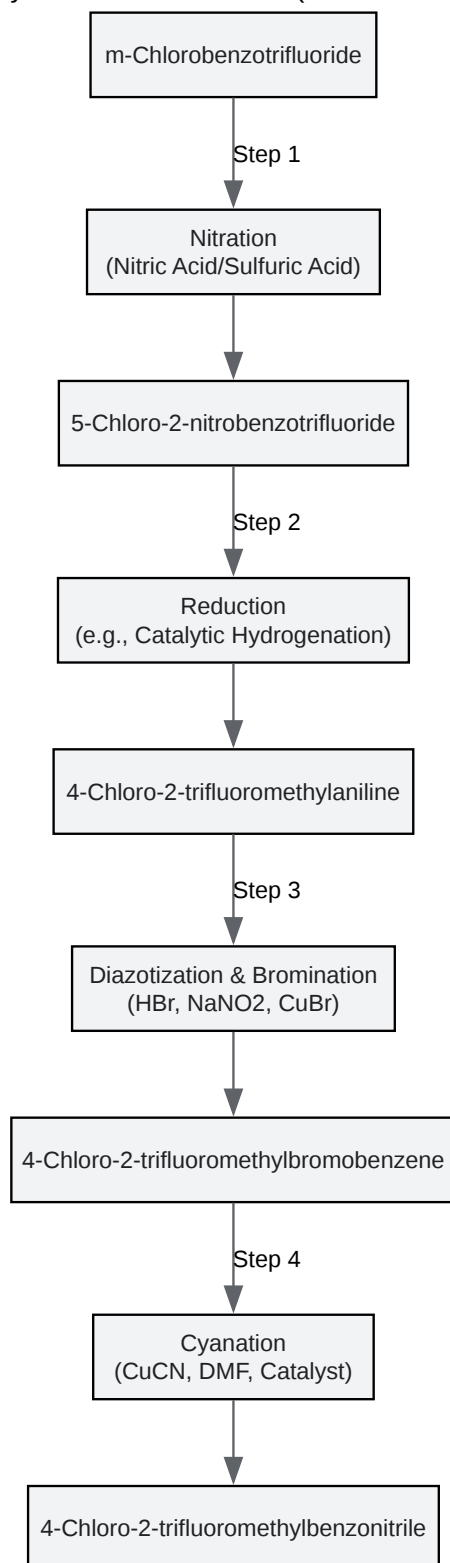
- **Pharmaceutical Research:** It serves as a crucial building block in the synthesis of novel pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
- **Agrochemical Development:** This compound is a key intermediate in the manufacturing of various pesticides and herbicides, contributing to crop protection.
- **Material Science:** Its fluorinated structure is leveraged in the creation of advanced polymers and coatings that require high chemical and thermal resistance.

Experimental Protocols: Synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile

While multiple synthetic routes exist, a common approach involves a multi-step process starting from m-chlorobenzotrifluoride. The following is a representative, generalized workflow.

General Synthesis Workflow

Generalized Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile

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Caption: Generalized synthetic pathway for a related isomer, 4-chloro-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Steps (Illustrative)

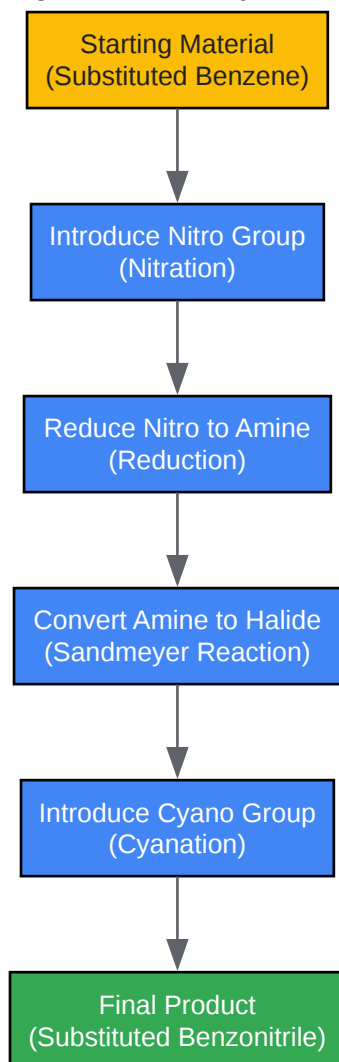
A method for synthesizing the related isomer, 4-chloro-2-trifluoromethylbenzonitrile, provides a detailed example of the chemical transformations involved:

- **Nitration:** m-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitro-trifluoromethyl toluene.
- **Reduction:** The intermediate is then reduced, for example, through Raney nickel catalytic hydrogenation, to produce 4-chloro-2-trifluoromethylaniline.
- **Diazotization and Bromination:** The aniline derivative undergoes diazotization followed by bromination with reagents like cuprous bromide, hydrobromic acid, and sodium nitrite to form 4-chloro-2-trifluoromethylbromobenzene.
- **Cyanation:** The final step involves the cyanation of the brominated intermediate using cuprous cyanide, often in the presence of a phase transfer catalyst like cetyl trimethylammonium bromide and a solvent such as DMF, to yield the target compound, 4-chloro-2-trifluoromethylbenzonitrile.

Logical Relationships in Synthesis

The synthesis of halogenated benzonitriles often relies on a logical progression of functional group transformations. The following diagram illustrates the decision-making process and relationships in a typical multi-step synthesis.

Logical Flow of Synthesis



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Caption: Logical progression of functional group transformations in synthesis.

Conclusion

While **4-Chloro-3-(trifluoromethoxy)benzonitrile** remains a compound with limited publicly available technical data, its structural similarity to 4-Chloro-3-(trifluoromethyl)benzonitrile allows for informed postulations regarding its chemical behavior and potential applications.

Professionals in drug development and materials science may find this compound to be of interest as a novel building block. Further research is necessary to fully characterize its physicochemical properties, synthetic pathways, and biological activity. The detailed

information provided for the '-trifluoromethyl' analog serves as a robust starting point for such investigations.

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References

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